molecular formula C15H14BrN3O B2476937 3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium CAS No. 132416-78-5

3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium

Cat. No. B2476937
M. Wt: 332.201
InChI Key: ISIIFXQESMMKEH-UHFFFAOYSA-N
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Description

“3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium” is a chemical compound with the linear formula C16H15BrN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A modified procedure has been proposed for the synthesis of 2,7-diphenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-one . The goal of this work was to study reactions of methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with nitrogen nucleophiles .


Molecular Structure Analysis

The molecular structure of “3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium” is represented by the linear formula C16H15BrN2O . The molecular weight of the compound is 331.215 .


Chemical Reactions Analysis

The compound has been used in reactions with nitrogen nucleophiles . The structure of 2,7-diphenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-one was modified at the seven-membered ring, specifically at the C4–N5 bond .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Benzimidazole Derivatives

    1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid ([MOEI]-BSA) was used as a catalyst for synthesizing benzimidazole derivatives, showcasing the role of Bronsted acidic ionic liquids (BAILs) in enhancing catalytic efficiency under mild and green conditions (Sajjadifar et al., 2019).

  • Synthesis of Amino Amide Salts

    Amino amides were synthesized from 2AMBZ dihydrochloride and amino acids, revealing the influence of anions and solvent molecules on the stabilization of supramolecular structures. The study highlighted the role of molecular geometry, charge, and hydrogen bond interactions in the crystalline state (Avila-Montiel et al., 2015).

  • Formation of Supramolecular Structures

    The synthesis of benzotriazole derivatives, such as 1,3,5-Tris{[3-(1H-benzotriazol-1-ylmethyl)phenoxy]methyl}-2,4,6-trimethylbenzene, demonstrated the formation of complex molecular architectures. The study emphasized the importance of intermolecular C—H⋯N hydrogen bonding in forming crystal structures (Xu et al., 2008).

Catalytic and Chemical Reactivity Applications

  • Catalysis in Ring-Opening Polymerization

    Aluminium complexes with benzotriazole-phenoxide ligands were synthesized and utilized as catalysts for the ring-opening polymerization of L-lactide. The alumoxane complex showcased high efficiency and control in polymerization, producing polymers with expected molecular weights and narrow polydispersity indices (Li et al., 2011).

  • Synthesis of Antifungal and Antibacterial Agents

    Benzotriazole derivatives were synthesized and evaluated for their antifungal and antibacterial activities against a range of microorganisms. The study illustrated the potential of benzotriazole compounds in medical and pharmaceutical applications (Shukla & Srivastava, 2008).

  • Biotransformation and Environmental Implications

    Benzotriazoles, as organic micropollutants, were studied for their biodegradation pathways in activated sludge. The research provided insights into aerobic biological degradation mechanisms, degradation rates, and the identification of transformation products, contributing to our understanding of the environmental fate of these compounds (Huntscha et al., 2014).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(3-methylbenzotriazol-3-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N3O.BrH/c1-17-13-9-5-6-10-14(13)18(16-17)11-15(19)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDNTGKEORSIKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium

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